molecular formula C17H19ClN2O3 B3298646 1-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid CAS No. 897765-44-5

1-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid

货号 B3298646
CAS 编号: 897765-44-5
分子量: 334.8 g/mol
InChI 键: ZVIJEARYXZKJCJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of CMPA involves several steps, including the condensation of 4-chlorobenzaldehyde with 2-amino-4-methyl-5-oxazolemethanol to form the oxazole ring. Subsequently, the piperidine ring is introduced via a Mannich reaction. The final step involves carboxylation of the piperidine nitrogen to yield the carboxylic acid group. Detailed synthetic pathways and reaction conditions are documented in the literature .

科学研究应用

癌症研究

该化合物在癌症治疗中显示出潜力。一项研究描述了合成相关化合物的过程,这些化合物可抑制 Aurora A,这是一种在细胞分裂中起关键作用的酶。抑制 Aurora A 可能有助于癌症治疗,方法是阻止癌细胞的增殖 (ロバート ヘンリー,ジェームズ, 2006)

神经应用

一种与 1-((2-(4-氯苯基)-5-甲基恶唑-4-基)甲基)哌啶-4-羧酸在结构上相似的化合物被鉴定为人类多巴胺 D4 受体配体。这意味着在神经系统疾病中具有潜在的应用,因为多巴胺受体在中枢神经系统中至关重要 (M. Rowley 等人,1997)

成像应用

研究表明合成了一种化合物,用于使用 PET 对 CB1 受体进行潜在成像,这是一种医学成像中的关键技术。此应用对于神经和肿瘤成像非常重要 (J. Kumar 等人,2004)

抗菌活性

研究表明合成了与 1-((2-(4-氯苯基)-5-甲基恶唑-4-基)甲基)哌啶-4-羧酸在结构上相关的化合物并对其进行了评估,显示出抗菌活性。这表明其在开发新的抗菌剂方面的潜力 (K. Anusevičius 等人,2014)

分子相互作用研究

对类似化合物的研究集中于它们与特定受体的相互作用,例如 CB1 大麻素受体。了解这些相互作用可以导致针对疼痛、肥胖和神经系统疾病等疾病的新药的开发 (J. Shim 等人,2002)

合成和化学研究

对于相关化合物的合成也有大量研究,表明 1-((2-(4-氯苯基)-5-甲基恶唑-4-基)甲基)哌啶-4-羧酸在各种化学反应和在药物化学中的潜在应用中的多功能性 (郑锐,2010)

属性

IUPAC Name

1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-11-15(10-20-8-6-13(7-9-20)17(21)22)19-16(23-11)12-2-4-14(18)5-3-12/h2-5,13H,6-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIJEARYXZKJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylate (1.0 g, 2.7 mmole) and LiOH (240 mg, 10 mmol) were mixed with MeOH (5 mL), THF (5 ml) and Water (2 mL). The mixture was stirred at 50 for 2 h. 4N HCl in dioxane (3 mL) was added the reaction solution was stirred at room temperature for another 1 h. The solvent was removed under vacuum to give 1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid as white solid, the crude product was used without purification.
Name
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
Reactant of Route 2
1-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
Reactant of Route 4
1-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。